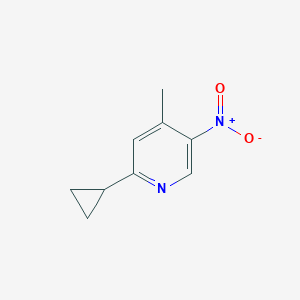











|
REACTION_CXSMILES
|
[CH:1]1([B-](F)(F)F)[CH2:3][CH2:2]1.[K+].Cl[C:10]1[CH:15]=[C:14]([CH3:16])[C:13]([N+:17]([O-:19])=[O:18])=[CH:12][N:11]=1.C([O-])([O-])=O.[Cs+].[Cs+].C(P(C12CC3CC(CC(C3)C1)C2)C12CC3CC(CC(C3)C1)C2)CCC>C(Cl)Cl.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:1]1([C:10]2[CH:15]=[C:14]([CH3:16])[C:13]([N+:17]([O-:19])=[O:18])=[CH:12][N:11]=2)[CH2:3][CH2:2]1 |f:0.1,3.4.5,8.9.10|
|


|
Name
|
|
|
Quantity
|
857 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)[B-](F)(F)F.[K+]
|
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C(=C1)C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
2.83 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
62 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)P(C12CC3CC(CC(C1)C3)C2)C23CC1CC(CC(C2)C1)C3
|
|
Name
|
|
|
Quantity
|
26 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
|
Name
|
|
|
Quantity
|
857 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)[B-](F)(F)F.[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The vial was purged with argon
|
|
Type
|
CUSTOM
|
|
Details
|
sealed with a septum
|
|
Type
|
CUSTOM
|
|
Details
|
cap
|
|
Type
|
ADDITION
|
|
Details
|
Toluene/H2O 10:1 (11 mL) was added by syringe
|
|
Type
|
TEMPERATURE
|
|
Details
|
was further heated at 100° C. for 72 h
|
|
Duration
|
72 h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of Celite
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was dried (Phase separator)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by preparative HPLC (Waters Sunfire, C18-ODB, 5 μm, 30×100 mm, flow: 40 mL/min, eluent: 5-100% CH3CN/H2O/30 min, 100% CH3CN/3 min, CH3CN and H2O containing 0.1% TFA)
|
|
Duration
|
3 min
|
|
Type
|
CUSTOM
|
|
Details
|
4.26 min.
|
|
Duration
|
4.26 min
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(CC1)C1=NC=C(C(=C1)C)[N+](=O)[O-]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |